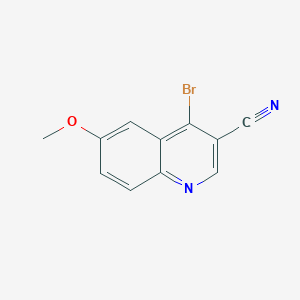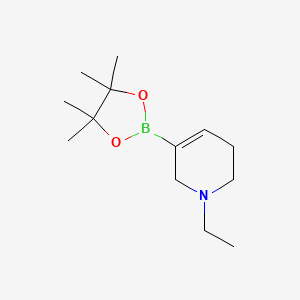
4-Bromo-2-methyl-6-trifluoromethoxyquinoline
Overview
Description
4-Bromo-2-methyl-6-trifluoromethoxyquinoline is a chemical compound with the empirical formula C11H7BrF3NO . It has a molecular weight of 306.08 .
Molecular Structure Analysis
The molecular structure of 4-Bromo-2-methyl-6-trifluoromethoxyquinoline consists of a quinoline core, which is a heterocyclic aromatic organic compound. It has a bromine atom at the 4th position, a methyl group at the 2nd position, and a trifluoromethoxy group at the 6th position .Physical And Chemical Properties Analysis
4-Bromo-2-methyl-6-trifluoromethoxyquinoline is a solid compound . The SMILES string representation is FC(F)(F)OC1=CC2=C(Br)C=C(N=C2C=C1)C .Scientific Research Applications
Synthesis Techniques
Researchers have developed various synthetic routes to access quinoline derivatives, demonstrating the versatility of bromo-substituted quinolines as intermediates for the synthesis of biologically active compounds. For instance, the Knorr Synthesis provided a method for preparing 6-bromo-2-chloro-4-methylquinoline, showcasing the utility of bromo-substituted quinolines in constructing complex molecular architectures (N. Wlodarczyk et al., 2011). Similarly, the Efficient and Selective Synthesis of quinoline derivatives highlighted the strategic bromination of tetrahydroquinoline to achieve substituted quinolines with high yields, emphasizing the role of bromoquinolines in synthetic organic chemistry (A. Şahin et al., 2008).
Biological Activities
Quinoline derivatives have been extensively studied for their pharmacological properties . Research into 6-bromo quinazolinone derivatives revealed significant anti-inflammatory, analgesic, and antibacterial activities, underscoring the potential of bromoquinolines in medicinal chemistry (Ch. Rajveer et al., 2010). Another study on Newer Quinazolinones synthesized from 2-alkyl-6-bromo-3,1-benzoxazine-4-one explored their antimicrobial activities, further highlighting the therapeutic potential of bromo-substituted quinoline compounds (J. A. Patel et al., 2006).
Safety and Hazards
properties
IUPAC Name |
4-bromo-2-methyl-6-(trifluoromethoxy)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrF3NO/c1-6-4-9(12)8-5-7(17-11(13,14)15)2-3-10(8)16-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSJXOJLZQTCDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)OC(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50670954 | |
| Record name | 4-Bromo-2-methyl-6-(trifluoromethoxy)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50670954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-methyl-6-trifluoromethoxyquinoline | |
CAS RN |
1189107-42-3 | |
| Record name | 4-Bromo-2-methyl-6-(trifluoromethoxy)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50670954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



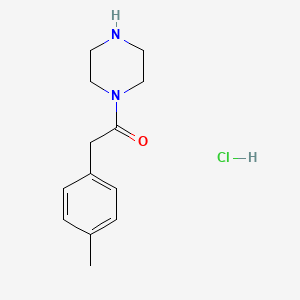



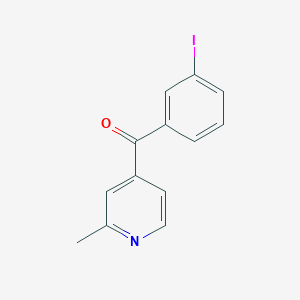
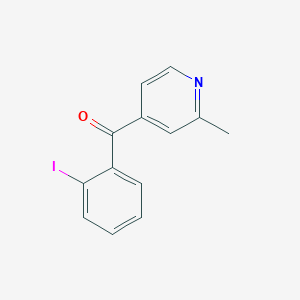
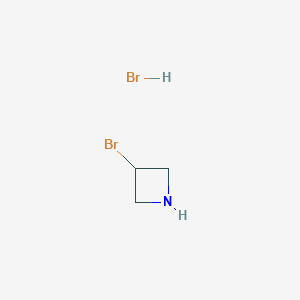
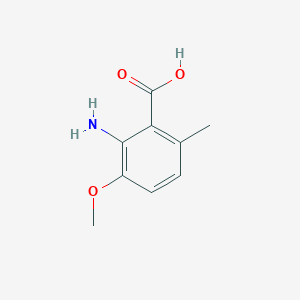
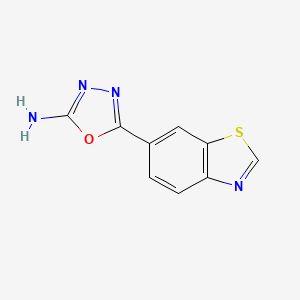
![2-[1-(1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidin-2-yl]acetic acid](/img/structure/B1440094.png)
